1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring, a sulfonyl chloride group, and a trifluoroethoxy substituent
Preparation Methods
The synthesis of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: This step involves alkylation of the pyrazole ring using isopropyl halides in the presence of a base.
Attachment of the trifluoroethoxy group: This can be done by reacting the pyrazole derivative with 2,2,2-trifluoroethanol under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and transition metal catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Biological studies: It can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and pyrazole-based compounds. Similar compounds include:
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethoxy group, resulting in different lipophilicity and biological activity.
3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride: Lacks the isopropyl group, which may affect its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O3S/c1-6(2)15-3-8(19(10,16)17)7(14-15)4-18-5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVWKDSLXIJGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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